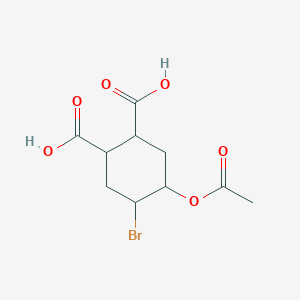
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is an organic compound characterized by the presence of an acetyloxy group, a bromine atom, and two carboxylic acid groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of cyclohexane derivatives followed by the introduction of acetyloxy and carboxylic acid groups through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by esterification and carboxylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the bromine atom can participate in halogen bonding interactions. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetyloxy)-5-chlorocyclohexane-1,2-dicarboxylic acid
- 4-(Acetyloxy)-5-fluorocyclohexane-1,2-dicarboxylic acid
- 4-(Acetyloxy)-5-iodocyclohexane-1,2-dicarboxylic acid
Uniqueness
4-(Acetyloxy)-5-bromocyclohexane-1,2-dicarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its halogenated analogs
Properties
CAS No. |
63028-38-6 |
|---|---|
Molecular Formula |
C10H13BrO6 |
Molecular Weight |
309.11 g/mol |
IUPAC Name |
4-acetyloxy-5-bromocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C10H13BrO6/c1-4(12)17-8-3-6(10(15)16)5(9(13)14)2-7(8)11/h5-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
XPOMBZCVEFMRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C(CC1Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















